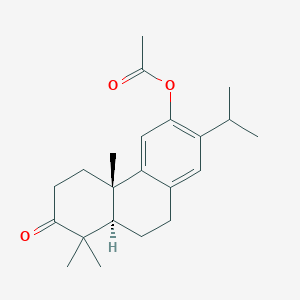

1-(1,2,5-トリメチル-1H-ピロール-3-イル)エタノン

説明

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone has been extensively studied using various computational methods. For instance, the optimized molecular structure and vibrational frequencies of related compounds have been investigated using software packages like Gaussian09, with calculations such as HF/6-31G(d), B3LYP/6-31G, and B3LYP/6-311++G(d,p) . These studies have shown that the geometrical parameters are consistent with X-ray diffraction (XRD) data, indicating the reliability of the computational methods in predicting molecular structures .

Synthesis Analysis

Synthesis of pyrrole derivatives, which are structurally related to 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone, often involves multi-component coupling reactions. For example, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . The structure of the synthesized compound was confirmed using various spectroscopic techniques, including NMR and FT-IR, and validated by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their molecular electrostatic potential (MEP) and frontier molecular orbital analysis. The MEP studies indicate that the negative charge is often localized over the carbonyl group, making it a reactive site for electrophilic attack, while the positive regions are over the rings, indicating potential sites for nucleophilic attack . The HOMO and LUMO analysis helps in understanding the charge transfer within the molecule, which is crucial for predicting reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be predicted through computational studies. For instance, the first hyperpolarizability of these compounds has been calculated to assess their potential role in nonlinear optics . Additionally, the stability of the molecules, which can be attributed to hyper-conjugative interactions and charge delocalization, has been analyzed using Natural Bond Orbital (NBO) analysis . The electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition .

Case Studies and Applications

Molecular docking studies have suggested that compounds structurally related to 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone might exhibit inhibitory activity against various proteins such as tripeptidyl peptidase II (TPII) and kinesin spindle protein (KSP), and may act as anti-neoplastic agents . Additionally, the identification and characterization of novel derivatives have important implications in forensic and clinical laboratories, as well as in legislative and law enforcement responses .

科学的研究の応用

1,3,5-トリ置換1H-ピラゾールの合成

この化合物は、1,3,5-トリ置換1H-ピラゾールの合成に使用できます . これらのピラゾールは、α,β-不飽和アルデヒド/ケトンとヒドラジンから、特定の触媒を用いてマイクロ波照射および無溶媒条件下で合成されました .

ケミカルジェネティクスの研究における使用

ニトロキシドは化学、生物学、材料科学において幅広い用途を持つことから、ケミカルジェネティクスの研究では、複雑で多様なニトロキシドを持つヘテロ環への迅速なアクセスが注目されています .

生物活性分子の開発

ピラゾールとイソキサゾールは、生物活性分子、合成医薬品、薬物候補における重要な合成標的であり、臨床的に広く適用されています . この化合物は、これらの分子の合成に潜在的に使用できます。

様々な疾患の治療

この化学物質から合成された化合物は、抗腫瘍、抗増殖、抗炎症、抗血管新生、一酸化窒素キャリア、抗ウイルスおよび抗菌など、様々な疾患の治療に使用できます .

金属錯体の生成

これらは、金属錯体を生成するための配位子としても使用できます .

ピラゾール誘導体の調製

ピラゾール誘導体の調製のために、1,3-ジケトンとヒドラジンの縮合を含む新しい合成方法を見つけるための大きな努力が払われてきました .

特性

IUPAC Name |

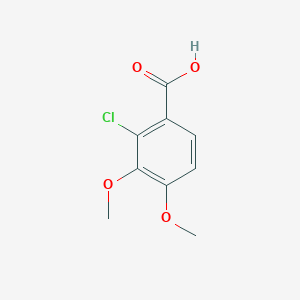

1-(1,2,5-trimethylpyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-5-9(8(3)11)7(2)10(6)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJLJJDUCFNCCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone](/img/structure/B105286.png)

![4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate](/img/structure/B105295.png)